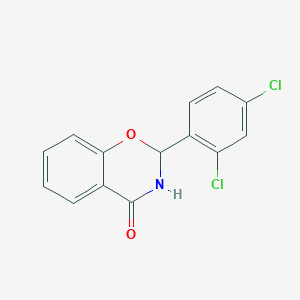
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE is a chemical compound with the molecular formula C11H9N3O6S and a molecular weight of 311.27 g/mol . This compound is characterized by the presence of nitro groups at the 3 and 5 positions on the benzamide ring, and a tetrahydro-3-thienyl group attached to the nitrogen atom of the benzamide.
Preparation Methods
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration at the desired positions . Industrial production methods may involve large-scale nitration reactors and purification processes to obtain the compound in high purity.
Chemical Reactions Analysis
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and electrophilic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
3,5-DINITRO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)BENZAMIDE can be compared with other nitro-substituted benzamides and thienyl derivatives. Similar compounds include:
3,5-dinitrobenzamide: Lacks the thienyl group, making it less complex.
N-(2-oxotetrahydro-3-thienyl)benzamide: Lacks the nitro groups, affecting its reactivity and biological activity.
The uniqueness of this compound lies in the combination of nitro groups and the thienyl moiety, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9N3O6S |
|---|---|
Molecular Weight |
311.27g/mol |
IUPAC Name |
3,5-dinitro-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C11H9N3O6S/c15-10(12-9-1-2-21-11(9)16)6-3-7(13(17)18)5-8(4-6)14(19)20/h3-5,9H,1-2H2,(H,12,15) |
InChI Key |
VBEVRBJEEBBMIC-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hexyl-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B404716.png)

![N-(5H-indeno[1,2-b]pyridin-5-ylidenemethyl)-N-(4-methoxybenzylidene)amine](/img/structure/B404718.png)

![2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B404720.png)
![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}benzamide](/img/structure/B404722.png)


![4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B404729.png)



